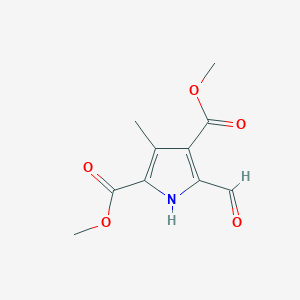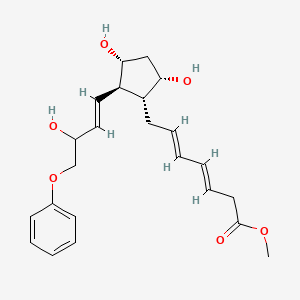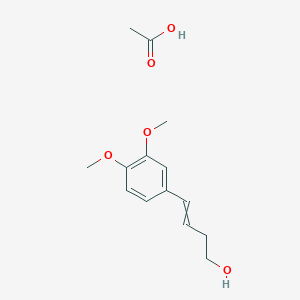
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a but-3-en-1-ol moiety. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of formaldehyde in the presence of an acid catalyst to yield an isochromanone intermediate, which can then be further processed to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as crystallization and distillation are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition is achieved through the suppression of enzymes involved in the prostaglandin synthesis pathway, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: Similar structure but with a methyl ester group instead of the but-3-en-1-ol moiety.
4-(3,4-Dimethoxyphenyl)butyric acid: Similar structure but with a butyric acid group instead of the but-3-en-1-ol moiety.
Uniqueness
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
69768-98-5 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2;1-2(3)4/h3,5-7,9,13H,4,8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
IKYYFSBLSBQEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C=CCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


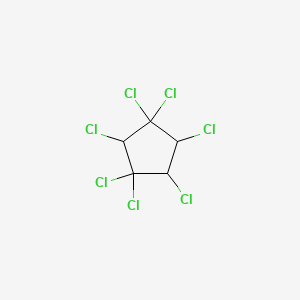
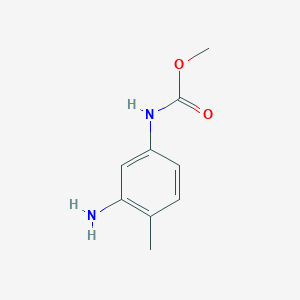

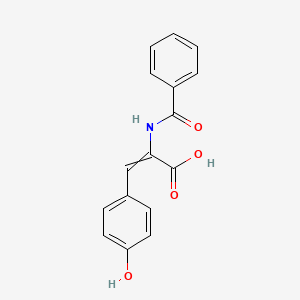

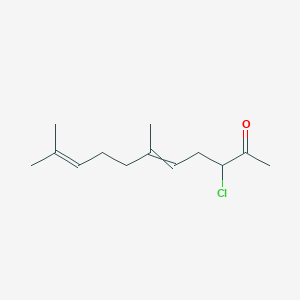
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)

![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)



